Isothiocyanatocyclobutane

Vue d'ensemble

Description

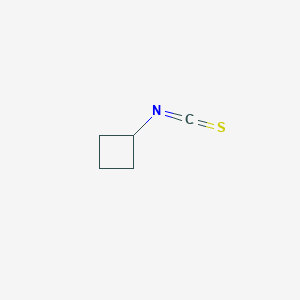

Isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H7NS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a cyclobutane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isothiocyanatocyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with thiophosgene or its derivatives. This reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .

Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction is carried out under moderate heating (around 40°C) and utilizes benign solvents like Cyrene™ or γ-butyrolactone (GBL) .

Industrial Production Methods: Industrial production of this compound often employs the thiophosgene method due to its efficiency and scalability. The process involves the careful handling of thiophosgene, a highly toxic reagent, under controlled conditions to ensure safety and high yield .

Analyse Des Réactions Chimiques

Types of Reactions: Isothiocyanatocyclobutane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

Substitution: The isothiocyanate group can be substituted with other nucleophiles to form thioureas or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Cyclobutylamine.

Substitution: Thioureas and other derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Isothiocyanates, including isothiocyanatocyclobutane, have been studied for their anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as the modulation of cell signaling pathways. Research shows that this compound can inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune evasion in tumors. This inhibition can enhance the effectiveness of cancer immunotherapy by restoring T-cell function .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. Studies indicate that this compound exhibits potent antibacterial effects against strains like Escherichia coli, making it a candidate for developing new antibacterial agents . The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

3. Neuroprotective Effects

Emerging studies suggest that isothiocyanates may possess neuroprotective properties. They can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This potential application opens avenues for developing therapeutic strategies targeting neurodegeneration.

Agricultural Science

1. Pest Control

this compound has been explored as a natural pesticide due to its ability to deter herbivores and inhibit the growth of plant pathogens. Its role as a biofumigant can enhance soil health and reduce the reliance on synthetic pesticides . Research indicates that the application of isothiocyanates in agriculture can lead to healthier crop yields while minimizing environmental impact.

2. Plant Growth Regulation

Studies have shown that isothiocyanates can influence plant growth by modulating hormonal pathways. This property can be harnessed to improve crop resilience against stressors such as drought or salinity . The compound's ability to enhance nutrient uptake and photosynthetic efficiency further supports its application in sustainable agriculture.

Material Science

1. Polymer Chemistry

this compound is being investigated for its potential use in polymer synthesis. Its reactive nature allows it to participate in various polymerization reactions, leading to the development of novel materials with tailored properties . These materials could have applications in coatings, adhesives, and other industrial products.

2. Green Chemistry

The synthesis of this compound aligns with principles of green chemistry, emphasizing sustainability and reduced environmental impact. Its production from natural sources and potential applications in biodegradable materials highlight its relevance in developing eco-friendly alternatives in material science .

Case Studies

Mécanisme D'action

The mechanism of action of isothiocyanatocyclobutane involves its interaction with various molecular targets and pathways:

Anticancer Activity: It induces apoptosis in cancer cells through the activation of the Keap1/Nrf2/ARE pathway, which leads to the expression of cytoprotective proteins.

Anti-inflammatory Activity: The compound inhibits proinflammatory responses by modulating the NFκB pathway.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Comparaison Avec Des Composés Similaires

Isothiocyanatocyclobutane can be compared with other isothiocyanates such as:

Sulforaphane: Known for its potent anticancer and antioxidative properties.

Phenyl ethyl isothiocyanate: Exhibits strong antimicrobial and anticancer activities.

Benzyl isothiocyanate: Noted for its anti-inflammatory and antimicrobial effects.

Uniqueness: this compound is unique due to its cyclobutane ring, which imparts distinct structural and chemical properties compared to other isothiocyanates. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Activité Biologique

Isothiocyanatocyclobutane (ITC-CB) is a compound of interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

This compound is characterized by the presence of an isothiocyanate functional group attached to a cyclobutane ring. The compound can be synthesized through various methods, including:

- Reaction with Thiophosgene : Cyclobutylamine reacts with thiophosgene under controlled conditions.

- Use of Isocyanides : In the presence of elemental sulfur and amine bases, this compound can be produced.

These synthetic routes are essential for producing the compound in high purity for biological studies.

The biological activity of ITC-CB is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : ITC-CB has been shown to inhibit cytochrome P-450 enzymes, which play a crucial role in drug metabolism and the activation of carcinogens.

- Apoptosis Induction : The compound activates the Keap1/Nrf2/ARE pathway, leading to increased expression of cytoprotective proteins that promote apoptosis in cancer cells.

- Anti-inflammatory Effects : ITC-CB modulates the NFκB pathway, inhibiting pro-inflammatory responses, which may contribute to its potential in treating inflammatory diseases.

Anticancer Properties

Research indicates that ITC-CB exhibits significant anticancer activity. It has been documented to induce apoptosis in various cancer cell lines through multiple pathways:

- Inhibition of Deubiquitinating Enzymes : ITC-CB inhibits enzymes like USP9x, which are involved in tumorigenesis.

- Modification of Biomolecules : The reactive isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and contributing to anticancer effects .

Antimicrobial Activity

ITC-CB also demonstrates antimicrobial properties by disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival. This aspect makes it a candidate for further exploration in developing antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the biological significance of ITC-CB:

- Study on Enzyme Interaction :

-

Anticancer Activity Evaluation :

- In vitro studies showed that ITC-CB could inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis through activation of specific signaling pathways.

- Inflammation Modulation :

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other known isothiocyanates:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Cyclobutane ring structure |

| Sulforaphane | Very High | High | Derived from cruciferous vegetables |

| Benzyl Isothiocyanate | Moderate | High | Commonly found in cruciferous plants |

Propriétés

IUPAC Name |

isothiocyanatocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c7-4-6-5-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBYIZTZTUDQCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607053 | |

| Record name | Isothiocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-91-3 | |

| Record name | Isothiocyanatocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanatocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.